An In-depth Technical Guide to cis-3,5-Dimethylpiperidine: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to cis-3,5-Dimethylpiperidine: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3,5-Dimethylpiperidine is a heterocyclic organic compound that serves as a crucial building block in modern synthetic chemistry. Its rigid, chair-like conformation and the specific spatial arrangement of its methyl groups make it a valuable synthon in the development of pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of cis-3,5-Dimethylpiperidine, with a focus on its applications in research and development.
Chemical Structure and Properties
The defining structural feature of cis-3,5-Dimethylpiperidine is the piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom. In the cis isomer, the two methyl groups at the 3 and 5 positions are on the same side of the ring. This stereochemistry imparts a specific three-dimensional shape that influences its reactivity and utility as a synthetic intermediate.[1] The molecule exists in a stable chair conformation.
Physicochemical Data
A summary of the key physicochemical properties of cis-3,5-Dimethylpiperidine is presented in the table below. It is important to note that while some data is available for the pure cis isomer, many reported values are for a mixture of cis and trans isomers.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅N | [2] |
| Molecular Weight | 113.20 g/mol | [2] |
| CAS Number | 14446-75-4 (cis-isomer) | |
| 35794-11-7 (cis/trans mixture) | [2] | |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 141.2 ± 8.0 °C (Predicted, cis) | |
| 144 °C (cis/trans mixture) | [3] | |
| Density | 0.794 ± 0.06 g/cm³ (Predicted, cis) | |
| 0.853 g/mL at 25 °C (cis/trans mixture) | [3] | |
| pKa | 10.52 ± 0.10 (Predicted) | |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. | |
| Refractive Index (n20/D) | 1.4454 (cis/trans mixture) | [3] |
Experimental Protocols
Synthesis of high-purity cis-3,5-Dimethylpiperidine
The primary route for the synthesis of 3,5-Dimethylpiperidine (B146706) is the catalytic hydrogenation of 3,5-dimethylpyridine (B147111) (3,5-lutidine). The stereoselectivity of this reaction, yielding a higher proportion of the cis isomer, is highly dependent on the catalyst and reaction conditions.
Methodology based on Patent CN1636979A:
This method focuses on achieving a high cis to trans isomer ratio and subsequent purification.[4]
Materials:
-
3,5-Dimethylpyridine (3,5-Lutidine)
-
5% Ruthenium on alumina (B75360) (Ru/Al₂O₃) catalyst
-
Deionized water
-
Hydrogen gas (high pressure)
Equipment:
-
High-pressure autoclave reactor
-
Fractional distillation apparatus
Procedure:
-
Hydrogenation:
-
Charge the high-pressure autoclave with 3,5-dimethylpyridine, deionized water, and 5% Ruthenium on alumina catalyst. The presence of water is reported to favor the formation of the cis isomer.[4]
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure and heat to a temperature range of 180-200 °C.[5]
-
Maintain the reaction under constant stirring for a specified duration to ensure complete conversion of the starting material.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
-
Isolation and Purification:
-
The crude reaction mixture, containing both cis- and trans-3,5-dimethylpiperidine, water, and the solid catalyst, is filtered to remove the catalyst. The catalyst can often be reused.
-
The filtrate is then subjected to fractional distillation. A key aspect of this separation is the formation of an azeotrope of the trans isomer with water, which has a lower boiling point than the pure cis isomer.[4]
-
During distillation, the water/trans-isomer azeotrope is removed as the initial fraction.
-
After the azeotrope is completely removed, the temperature of the distillation will rise to the boiling point of the cis-isomer, which can then be collected as a high-purity fraction.
-
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and stereochemistry of cis-3,5-Dimethylpiperidine.
-
¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Key signals include those for the methyl protons and the protons on the piperidine ring. The coupling constants between adjacent protons can help to confirm the cis stereochemistry.
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for the different carbon atoms in the molecule, including the two equivalent methyl carbons and the carbons of the piperidine ring.[6]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for determining the isomeric purity of the synthesized product.
-
A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) can separate the cis and trans isomers based on their different boiling points and interactions with the stationary phase.[7][8]
-
The mass spectrometer provides fragmentation patterns that can confirm the identity of the dimethylpiperidine isomers. The relative peak areas in the chromatogram can be used to quantify the cis/trans ratio.[9]
Applications in Research and Drug Development
Current research indicates that cis-3,5-Dimethylpiperidine is primarily utilized as a versatile building block in the synthesis of more complex molecules, rather than possessing significant direct biological activity itself.[5][10]
-
Pharmaceutical Synthesis: The piperidine scaffold is a common motif in many biologically active compounds. The specific stereochemistry of cis-3,5-Dimethylpiperidine allows for the construction of chiral molecules with defined three-dimensional structures, which is critical for their interaction with biological targets.[1]
-
Enzyme Inhibitors: Derivatives of 3,5-dimethylpiperidine have been investigated as potential inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases like Alzheimer's.[1]
-
Drug Scaffolds: It serves as a starting material for the synthesis of various active pharmaceutical ingredients (APIs).[1]
-
-
Materials Science: In materials science, derivatives of 3,5-dimethylpiperidine are used as organic structure-directing agents (OSDAs) in the synthesis of zeolites. The size and shape of the OSDA influence the pore structure of the resulting zeolite, which has applications in catalysis and separation.[11][12][13]
Signaling Pathways and Biological Activity
As of the current body of scientific literature, there is no direct evidence to suggest that cis-3,5-Dimethylpiperidine itself is an active modulator of specific signaling pathways. Its value in drug discovery lies in its role as a structural component that, when incorporated into a larger molecule, can contribute to the desired pharmacological activity of that molecule. The biological effects observed are therefore attributed to the final drug candidate rather than the cis-3,5-dimethylpiperidine precursor. One study on the nitrosamine (B1359907) derivative, N-nitroso-3,5-dimethylpiperidine, indicated carcinogenic properties in rats; however, this is a characteristic of the N-nitroso functional group and not the parent amine.[14]
Logical Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and analysis of cis-3,5-Dimethylpiperidine.
References
- 1. tuodaindus.com [tuodaindus.com]
- 2. 3,5-Dimethylpiperidine | C7H15N | CID 118259 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. CN1636979A - Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers - Google Patents [patents.google.com]
- 5. cis 3 5 dimethylpiperidine [sincerechemicals.com]
- 6. 3,5-DIMETHYLPIPERIDINE (CIS)(14446-75-4) 13C NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Lab Chapter 7.3.2 [people.whitman.edu]
- 9. CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Quantifying how the cis/trans ratio of N,N-dimethyl-3,5-dimethylpiperidinium hydroxide impacts the growth kinetics, composition and local structure of SSZ-39 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantifying how the cis/trans ratio of N,N-dimethyl-3,5-dimethylpiperidinium hydroxide impacts the growth kinetics, composition and local structure of SSZ-39 (Journal Article) | OSTI.GOV [osti.gov]
- 13. Quantifying how the cis/trans ratio of N,N-dimethyl-3,5-dimethylpiperidinium hydroxide impacts the growth kinetics, composition and local structure of SSZ-39 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
